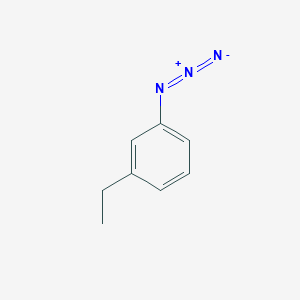

1-Azido-3-ethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Azido-3-ethylbenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with an ethyl group. This compound is part of the broader class of organic azides, which are known for their reactivity and versatility in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 1-Azido-3-ethylbenzene can be synthesized through the nucleophilic substitution of 3-ethylbenzyl halides with sodium azide or potassium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, yielding the desired azide compound .

Industrial Production Methods:

化学反応の分析

Types of Reactions: 1-Azido-3-ethylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes.

Major Products:

Primary Amines: Formed through reduction of the azido group.

1,2,3-Triazoles: Formed through cycloaddition reactions with alkynes.

科学的研究の応用

Organic Synthesis

1-Azido-3-ethylbenzene is predominantly utilized in organic synthesis as a versatile building block. Its azido group is known for its reactivity, especially in cycloaddition reactions, making it a valuable intermediate for synthesizing various heterocycles and pharmaceuticals.

Key Reactions

- Cycloaddition Reactions : The azido group can participate in [3+2] cycloadditions with alkynes to form triazoles, which are crucial in medicinal chemistry.

- Formation of Heterocycles : It can be transformed into different nitrogen-containing heterocycles, enhancing the diversity of chemical libraries used in drug discovery.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been employed to synthesize several bioactive compounds. Its ability to undergo reactions that yield triazole derivatives is particularly noteworthy.

Case Study: Synthesis of Triazole Derivatives

A study highlighted the use of this compound in synthesizing triazole derivatives that exhibit promising pharmacological activities. The reaction involved coupling with alkynes under copper-catalyzed conditions, leading to high yields of the desired products .

| Compound | Yield (%) | Notes |

|---|---|---|

| Triazole A | 84% | Exhibited significant anti-inflammatory properties. |

| Triazole B | 76% | Showed potential as an anti-cancer agent. |

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial processes:

- Synthesis of Amines : It can be used to produce amines through nucleophilic substitution reactions.

- Production of Tetrazoles : The compound serves as a precursor for tetrazole synthesis, which has applications in agriculture and material science due to their stability and reactivity .

Safety and Handling Considerations

Due to the inherent reactivity of azides, including this compound, safety measures are critical during handling and storage. Azides can be explosive under certain conditions; thus, proper protocols must be followed to mitigate risks associated with their use.

Summary and Future Directions

The applications of this compound underscore its importance in both academic research and industrial processes. As research continues to explore its potential, future studies may focus on optimizing synthetic routes and expanding its utility in novel drug development.

作用機序

The azido group in 1-Azido-3-ethylbenzene acts as a versatile functional group that can undergo various transformations. In cycloaddition reactions, the azido group participates in the formation of 1,2,3-triazoles through a concerted mechanism involving the interaction of the azido group with an alkyne, facilitated by a copper(I) catalyst . In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas in the process .

類似化合物との比較

- 1-Azido-3-methylbenzene

- 1-Azido-4-ethylbenzene

- 1-Azido-2-ethylbenzene

Uniqueness: 1-Azido-3-ethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other azido-substituted benzenes, the presence of the ethyl group at the meta position provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .

生物活性

1-Azido-3-ethylbenzene, a compound characterized by the presence of an azide group (-N₃) attached to an ethyl-substituted benzene ring, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 177.23 g/mol |

| Melting Point | Not well-defined |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to the azide group, which can undergo various chemical transformations in biological systems. The azide moiety is known for its ability to participate in nucleophilic substitution reactions and can potentially interact with biological macromolecules, such as proteins and nucleic acids.

- Nucleophilic Reactions : The azide can react with thiols and amines, leading to the formation of stable conjugates.

- Biological Targets : Research indicates that azides can inhibit enzymes or alter receptor functions by covalent modification.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of azido compounds exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis due to interaction with specific enzymes .

- Cancer Research : In a recent investigation, this compound was tested for its anticancer properties. The compound showed promising results in inhibiting cell proliferation in breast cancer cell lines through apoptosis induction .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Cytotoxicity : In vitro assays revealed that this compound exhibits cytotoxic effects on certain cancer cell lines, with IC50 values ranging from 10 to 20 µM .

- Mechanistic Insights : Further investigations into its mechanism of action identified that the compound induces oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Application in Medicinal Chemistry

The unique reactivity of azides makes them valuable in medicinal chemistry for the development of new therapeutic agents. The following applications have been noted:

- Drug Development : Azides are utilized as bioorthogonal reagents in click chemistry, facilitating the synthesis of complex drug molecules.

- Prodrug Strategies : Compounds like this compound can serve as prodrugs that release active pharmacophores upon metabolic activation.

特性

IUPAC Name |

1-azido-3-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-7-4-3-5-8(6-7)10-11-9/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBWDBJYZNATMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。